头孢哌酮
描述
科学研究应用
头孢哌酮因其广谱抗菌活性而被广泛用于科学研究。 它用于开发用于定量评估不同剂型中的快速RP-HPLC方法 . 它还用于研究以确定针对各种细菌菌株的最低抑菌浓度和最低抑菌浓度 . 此外,头孢哌酮被用于系统评价,以评估其在治疗由多重耐药病原体引起的感染方面的有效性 .
作用机制
头孢哌酮通过抑制细菌细胞壁合成发挥其杀菌作用。 它与位于细菌细胞壁内部的特定青霉素结合蛋白结合,导致细菌细胞壁合成第三阶段和最后阶段的抑制 . 这种机制类似于其他β-内酰胺类抗生素,使头孢哌酮对多种细菌感染有效 .
生化分析
Biochemical Properties
Cefoperazone, like all beta-lactam antibiotics, binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis . The nature of these interactions is inhibitory, preventing the normal function of the PBPs and thus disrupting the integrity of the bacterial cell wall .
Cellular Effects
Cefoperazone’s primary effect on cells is the disruption of cell wall synthesis, leading to cell lysis . This is mediated by bacterial cell wall autolytic enzymes such as autolysins . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through the disruption of the bacterial cell wall, which can lead to cell death .
Molecular Mechanism
Cefoperazone exerts its effects at the molecular level by binding to specific PBPs inside the bacterial cell wall . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis . The process involves the inhibition of the enzymes responsible for the third and last stage of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
The effects of Cefoperazone can change over time in laboratory settings. For example, it has been reported that Cefoperazone can cause alterations in serum transaminases and alkaline phosphatase in 5% to 10% of patients, but these changes are usually mild and transient and return to normal following completion of therapy .
Dosage Effects in Animal Models
In animal models, the effects of Cefoperazone can vary with different dosages. Pharmacological studies with Cefoperazone doses in the range of 250 to 6000 mg/kg body weight administered intravenously or subcutaneously in mice, rats, rabbits, dogs, and guinea pigs, elicited effects on several pharmacological parameters .
Metabolic Pathways
Cefoperazone is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with PBPs, which are enzymes that play a crucial role in the synthesis of the bacterial cell wall .
Transport and Distribution
It is known that like all beta-lactam antibiotics, Cefoperazone binds to PBPs located inside the bacterial cell wall .
Subcellular Localization
The subcellular localization of Cefoperazone is primarily at the bacterial cell wall, where it binds to PBPs . This binding leads to the inhibition of bacterial cell wall synthesis and ultimately results in cell lysis .
准备方法
合成路线和反应条件: 头孢哌酮钠的制备涉及在溶剂存在下,使头孢哌酮酸与钠盐形成剂反应。 然后通过添加晶种、溶剂置换和解离来诱导反应混合物结晶,以获得最终产物 . 另一种方法是将丙酮加入头孢哌酮酸中以获得溶液,然后加入纯化水和碳酸氢钠以诱导结晶 .
工业生产方法: 头孢哌酮钠的工业生产通常涉及大规模结晶过程。 该过程包括将头孢哌酮酸溶解在溶剂中,加入碳酸氢钠,并通过控制温度和搅拌来诱导结晶 . 然后对结晶产物进行过滤、干燥和包装以供使用。
化学反应分析
反应类型: 头孢哌酮经历各种化学反应,包括在碱性和加热条件下降解,导致形成巯基化合物 . 它还经历基于共振散射光谱的降解反应 .
常用试剂和条件: 头孢哌酮反应中使用的常见试剂包括氢氧化钠(用于降解)和铜(II)离子(用于共振散射光谱) . 反应通常在控制的pH值和温度条件下进行。
主要形成的产物: 头孢哌酮降解形成的主要产物包括巯基化合物,可以使用共振散射光谱检测 .
相似化合物的比较
头孢哌酮与其他第三代头孢类抗生素,如头孢曲松和头孢他啶相比。 它对革兰氏阳性和革兰氏阴性生物体具有广泛的活性,包括肠杆菌科、铜绿假单胞菌和不动杆菌属 . 头孢哌酮-舒巴坦是一种与舒巴坦的组合,对产生β-内酰胺酶的生物体特别有效 . 头孢哌酮的消除半衰期长,允许每天两次给药,使其成为治疗感染的方便选择 .
类似化合物列表:- 头孢曲松
- 头孢他啶
- 头孢噻肟
- 头孢吡肟
属性
Key on ui mechanism of action |
Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. |
---|---|
CAS 编号 |
62893-19-0 |
分子式 |
C25H27N9O8S2 |
分子量 |
645.7 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15?,16-,22-/m1/s1 |
InChI 键 |
GCFBRXLSHGKWDP-WTKTZPJXSA-N |
SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
手性 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
规范 SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O |
外观 |
Solid powder |
熔点 |
167 - 171 °C |
Key on ui other cas no. |
62893-19-0 62893-20-3 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
62893-20-3 (hydrochloride salt) |
保质期 |
>2 years if stored properly |
溶解度 |
2.86e-01 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Céfobis Cefobid Cefoperazon Cefoperazone Cefoperazone Sodium Cefoperazone Sodium Salt Salt, Cefoperazone Sodium Sodium Salt, Cefoperazone Sodium, Cefoperazone T 1551 T-1551 T1551 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Cefoperazone is a third-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [] This binding disrupts the formation of the bacterial cell wall, leading to cell lysis and bacterial death. []
A: Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.68 g/mol. []
A: While specific spectroscopic data is not discussed in the provided research papers, analytical methods like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) have been used to characterize and quantify cefoperazone. [, , ]
ANone: This aspect is not relevant to cefoperazone as it is an antibiotic and does not possess catalytic properties.
ANone: The provided research papers do not delve into the computational chemistry or modeling aspects of cefoperazone.
A: The stability of cefoperazone can be affected by factors like temperature, pH, and the type of intravenous solution used. [, ] Research suggests that storage at room temperature and reconstitution in xylitol or 0.9% sodium chloride solution are optimal for maintaining stability. []
ANone: The provided research papers primarily focus on the clinical and microbiological aspects of cefoperazone and do not provide information on specific SHE regulations.
A: Cefoperazone is predominantly eliminated through biliary excretion, with approximately 80% of the drug excreted in bile. [, ] Renal elimination accounts for the remaining 20%. [, ]
A: While cefoperazone is primarily cleared through biliary excretion, dosage adjustments may be necessary in patients with severe renal impairment. []
A: Cefoperazone demonstrates efficacy against a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, hepatobiliary tract infections, and intra-abdominal infections. [, , , , , , ] It exhibits activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. [, , , , , , ]
A: Yes, multiple clinical trials have been conducted to evaluate the efficacy and safety of cefoperazone in treating various bacterial infections. [, , , , , ] Results from these trials have demonstrated favorable clinical outcomes for cefoperazone, both as monotherapy and in combination with other antibiotics, particularly in treating intra-abdominal infections and hospital-acquired pneumonia. [, , , , , ]
A: The primary mechanism of resistance to cefoperazone is the production of β-lactamases, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases. [, , , , ] These enzymes hydrolyze the β-lactam ring of cefoperazone, rendering it ineffective. [, , , , ] Other resistance mechanisms include mutations in PBPs, reduced permeability of the bacterial outer membrane, and efflux pumps that actively remove the antibiotic from the bacterial cell. [, ]
ANone: This aspect, especially regarding potential long-term effects, is not covered in the provided research articles.
ANone: The research papers do not provide information on specific drug delivery and targeting strategies for cefoperazone.
ANone: This research area is not covered in the provided scientific papers.
A: Several analytical methods are used to determine cefoperazone concentrations, including:- High-performance liquid chromatography (HPLC) [, ]- Liquid chromatography-mass spectrometry (LC-MS/MS) []- Capillary electrophoresis (CZE) []- Microbiological assays []
ANone: This topic is not addressed in the provided research papers.
A: While the provided research papers don't delve into dissolution rate studies, they highlight the importance of appropriate reconstitution solutions for cefoperazone. [] The choice of solution can impact solubility and stability, ultimately influencing its bioavailability and efficacy. [, ]
ANone: This research area is not discussed in the provided scientific papers.
ANone: The provided research papers do not discuss interactions between cefoperazone and drug transporters.
ANone: This aspect is not covered in the provided research papers.
ANone: Specific information on the biocompatibility and biodegradability of cefoperazone is not included in the provided scientific research.
A: Yes, several alternative antibiotics can be considered depending on the specific infection and the susceptibility profile of the isolated pathogen. Some alternatives include:- Other third-generation cephalosporins like ceftazidime, cefotaxime, and ceftriaxone. [, , , ]- Carbapenems like imipenem and meropenem. [, , , , ]- Fluoroquinolones like levofloxacin and ciprofloxacin. [, ]- Aminoglycosides like amikacin and gentamicin. [, , ]
ANone: This topic is not addressed in the research papers provided.
ANone: The provided research papers do not delve into the historical context or milestones associated with cefoperazone development.
A: The research highlights the interdisciplinary nature of cefoperazone research, involving microbiology, pharmacology, and clinical medicine. [, , , , , ] Collaborative efforts between clinicians, microbiologists, and pharmaceutical scientists are crucial for optimizing cefoperazone use, mitigating resistance, and improving patient outcomes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。